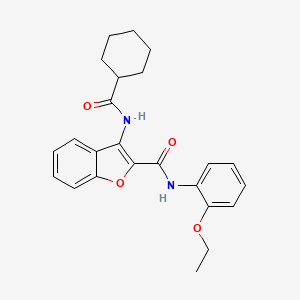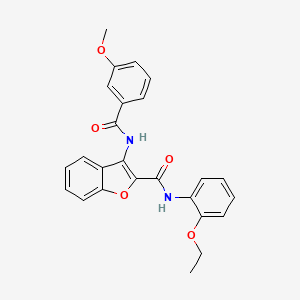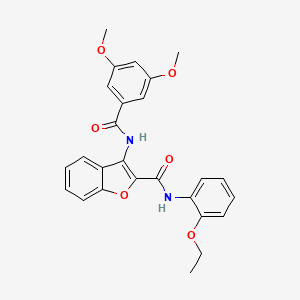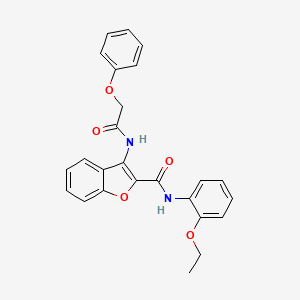
3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide (CEBFC) is a novel small molecule that has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and drug development. CEBFC is a member of the benzofuran family of compounds, which are known for their unique chemical properties and diverse biological activities. CEBFC has been investigated for its ability to act as an inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory mediators. Additionally, CEBFC has been studied for its ability to modulate the activity of other enzymes, including those involved in the metabolism of fatty acids and lipids. The potential of CEBFC to act as an anti-inflammatory agent and its ability to modulate enzyme activity make it an attractive candidate for further study.
Applications De Recherche Scientifique
3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been studied extensively for its potential applications in the fields of biochemistry, pharmacology, and drug development. 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been investigated as a potential inhibitor of the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory mediators. Additionally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been studied for its ability to modulate the activity of other enzymes, including those involved in the metabolism of fatty acids and lipids. 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has also been investigated as a potential therapeutic agent for the treatment of various diseases and disorders, including cancer, Alzheimer’s disease, and inflammation.
Mécanisme D'action
3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to act as an inhibitor of the enzyme cyclooxygenase (COX). COX is involved in the production of pro-inflammatory mediators, such as prostaglandins and thromboxanes. 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide binds to the active site of the enzyme, preventing the formation of the pro-inflammatory mediators. Additionally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to modulate the activity of other enzymes, including those involved in the metabolism of fatty acids and lipids. By inhibiting the activity of these enzymes, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can alter the levels of various lipids and fatty acids in the body, which can lead to beneficial physiological effects.
Biochemical and Physiological Effects
3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to reduce inflammation and to inhibit the release of pro-inflammatory mediators. Additionally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to reduce levels of cholesterol and triglycerides in the blood, and to reduce the risk of developing atherosclerosis. 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has also been shown to have anti-cancer effects, and to inhibit the growth of certain types of cancer cells. Finally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide in laboratory experiments has several advantages and limitations. One advantage is that 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is relatively easy to synthesize, making it readily available for laboratory studies. Additionally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is relatively stable, making it suitable for long-term storage. On the other hand, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is not soluble in water, making it difficult to use in aqueous solutions. Additionally, 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide is highly reactive, making it difficult to use in certain types of experiments.
Orientations Futures
The potential of 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide to act as an anti-inflammatory agent and its ability to modulate enzyme activity make it an attractive candidate for further study. Future research should focus on the potential of 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide to act as a therapeutic agent for the treatment of various diseases and disorders, including cancer, Alzheimer’s disease, and inflammation. Additionally, further research should focus on the potential of 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide to modulate the activity of other enzymes, including those involved in the metabolism of fatty acids and lipids. Finally, further research should explore the potential of 3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide to act as a pro-drug, which could be used to deliver drugs to specific target sites in the body.
Méthodes De Synthèse
3-cyclohexaneamido-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide can be synthesized using a method known as the “Suzuki-Miyaura cross-coupling reaction”. This method involves the reaction of a halogenated benzofuran compound with an aryl boronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere and can be performed in either a homogeneous or heterogeneous solvent system. The reaction is typically carried out at temperatures between 50-100°C and the reaction time can range from several minutes to several hours. The resulting product is a highly pure, crystalline solid that is suitable for further study.
Propriétés
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-(2-ethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4/c1-2-29-20-15-9-7-13-18(20)25-24(28)22-21(17-12-6-8-14-19(17)30-22)26-23(27)16-10-4-3-5-11-16/h6-9,12-16H,2-5,10-11H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQWYCOOXBSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexanecarboxamido)-N-(2-ethoxyphenyl)benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-8,8-dimethyl-5-phenyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490226.png)
![1-ethyl-5-(4-hydroxyphenyl)-8,8-dimethyl-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-2,4,6-trione](/img/structure/B6490234.png)
![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6490239.png)
![2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-(3-ethylphenyl)acetamide](/img/structure/B6490244.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6490251.png)
![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N,N-dimethyl-3-oxobutanamide](/img/structure/B6490265.png)
![methyl 5-{[3-(4-bromophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]methyl}furan-2-carboxylate](/img/structure/B6490272.png)
![N-(3-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490286.png)

![N-(4-bromo-3-methylphenyl)-2-[4-oxo-1-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl]acetamide](/img/structure/B6490305.png)



